D-gluconate

Chelation Metal sequestration Water treatment

EDTA persists in wastewater; citrate fails above pH 8. D-Gluconate (CAS 608-59-3) resolves both with validated performance: • 98% biodegradation in 2 days (OECD 301) vs. EDTA's 2-6 week half-life; meets EU Ecolabel criteria • Superior Ca²⁺ binding (log K ≈ 7.3 vs. citrate's ~3.5); forms stable multinuclear complexes at pH > 9 via deprotonated hydroxyl groups • 92.16% standalone corrosion inhibition in chloride-rich concrete; 98.33% in 1:1 synergy with benzotriazole Supplied with full analytical documentation. Suitable for concrete admixtures, alkaline cleaning formulations, and food-grade (GRAS/E576) applications.

Molecular Formula C6H11O7-
Molecular Weight 195.15 g/mol
CAS No. 608-59-3
Cat. No. B1237863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-gluconate
CAS608-59-3
Synonymsoron gluconate
D-gluconate
D-gluconic acid
dextronic acid
gluconate
gluconic acid
gluconic acid, (113)indium-labeled
gluconic acid, (14)C-labeled
gluconic acid, (159)dysprosium-labeled salt
gluconic acid, (99)technecium (5+) salt
gluconic acid, 1-(14)C-labeled
gluconic acid, 6-(14)C-labeled
gluconic acid, aluminum (3:1) salt
gluconic acid, ammonium salt
gluconic acid, calcium salt
gluconic acid, cesium(+3) salt
gluconic acid, cobalt (2:1) salt
gluconic acid, copper salt
gluconic acid, Fe(+2) salt, dihydrate
gluconic acid, lanthanum(+3) salt
gluconic acid, magnesium (2:1) salt
gluconic acid, manganese (2:1) salt
gluconic acid, monolithium salt
gluconic acid, monopotassium salt
gluconic acid, monosodium salt
gluconic acid, potassium salt
gluconic acid, sodium salt
gluconic acid, strontium (2:1) salt
gluconic acid, tin(+2) salt
gluconic acid, zinc salt
lithium gluconate
magnerot
magnesium gluconate
maltonic acid
manganese gluconate
pentahydroxycaproic acid
sodium gluconate
zinc gluconate
Molecular FormulaC6H11O7-
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O
InChIInChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1
InChIKeyRGHNJXZEOKUKBD-SQOUGZDYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 g / 500 g / 2500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Gluconate (CAS 608-59-3): Technical Specifications and Industrial Sourcing Profile


D-Gluconate (CAS 608-59-3) is the conjugate base of D-gluconic acid, a polyhydroxy carboxylic acid (C6H11O7−) derived from the oxidation of D-glucose. It is a naturally occurring sugar carboxylate that freely dissociates in aqueous solution to form the gluconate anion, which acts as a chelating agent by forming stable complexes with divalent and trivalent metal ions through its carboxyl and adjacent hydroxyl groups [1]. Global annual production of D-gluconate is estimated at approximately 10⁵ tonnes, driven by its broad utility across pharmaceutical, food, textile, concrete, and metal treatment industries [2]. It is recognized as safe by major regulatory bodies including the U.S. FDA (GRAS status) and the European Union (E576 as a permitted food additive) .

Why D-Gluconate Cannot Be Replaced by EDTA, Citrate, or Other Chelators Without Performance Verification


D-Gluconate occupies a unique performance niche among chelating agents that prevents direct substitution. While EDTA demonstrates superior iron sequestration capacity under neutral pH conditions, D-gluconate outperforms EDTA specifically in alkaline to hyperalkaline environments (pH > 9) due to deprotonation of its alcoholic OH groups, which enables the formation of exceptionally stable multinuclear metal complexes [1]. Citrate, another common alternative, exhibits markedly weaker calcium binding (log K ≈ 3.5) compared to D-gluconate (log K ≈ 7.3) and loses chelating efficacy above pH 8 [2]. Furthermore, D-gluconate achieves 98% biodegradation within 2 days, whereas EDTA persists in the environment with a biodegradation half-life of 2-6 weeks and requires specialized wastewater treatment . Substituting D-gluconate with an alternative chelator in alkaline industrial processes, corrosion inhibition formulations, or environmentally regulated applications without quantitative validation risks process failure, regulatory non-compliance, or increased environmental burden.

Quantitative Differentiation Evidence: D-Gluconate vs. EDTA, Citrate, and Structural Analogs


Iron Sequestration Capacity: D-Gluconate vs. EDTA Under Standardized Conditions

Binding capacity tests conducted at 25°C under equimolar concentrations (0.1 M) demonstrated that EDTA achieves 98.7% iron sequestration, while sodium D-gluconate achieves 64.3% under identical conditions [1]. This 34.4 percentage-point difference establishes a clear performance hierarchy for iron binding in neutral pH environments, confirming EDTA's superiority for applications requiring maximal iron removal. However, this data also quantifies D-gluconate's substantial, albeit secondary, iron-binding capability, which may be sufficient for applications where environmental profile or alkaline pH performance is prioritized.

Chelation Metal sequestration Water treatment

Corrosion Inhibition Efficiency: D-Gluconate vs. Benzotriazole in Simulated Concrete Pore Solution

In a simulated concrete pore solution containing 3.5 wt% NaCl, sodium D-gluconate (SD) alone achieved a corrosion inhibition efficiency of 92.16%, surpassing benzotriazole (BTA) alone at 88.65% [1]. Furthermore, a 1:1 mixture of BTA and SD exhibited synergistic enhancement, achieving 98.33% inhibition efficiency—a 6.17 percentage-point improvement over SD alone and 9.68 percentage-point improvement over BTA alone [1].

Corrosion inhibition Reinforced concrete Steel protection

Biodegradability Profile: D-Gluconate vs. EDTA Under OECD 301 Guidelines

Sodium D-gluconate demonstrates 98% biodegradation within 2 days under OECD 301 ready biodegradability test conditions, confirming its classification as readily biodegradable with negligible environmental persistence . In contrast, EDTA exhibits a biodegradation half-life of 2-6 weeks under aerobic conditions, placing it in a category of chemicals requiring extended environmental monitoring and specialized wastewater treatment infrastructure [1].

Environmental fate Green chemistry Biodegradation

Calcium Complexation Stability: D-Gluconate vs. Structurally Related Sugar Carboxylates

Quantitative potentiometric and freezing point depression measurements of Ca²⁺ complexation with six D-glucose derivatives established the following stability order for 1:1 complexes: mannitol < sorbitol < glucuronate < heptagluconate ≈ gluconate < glucarate [1]. D-Gluconate and D-heptagluconate form stronger complexes than glucuronate due to the presence of the carboxylate group, while D-glucose itself shows no observable complexation under identical conditions [1]. The ML₂ (1:2 ligand-to-metal) species is uniquely detected for D-gluconate and D-heptagluconate at higher ligand-to-metal ratios, a feature not observed with glucuronate or glucarate [1].

Complexation equilibria Calcium binding Sugar carboxylates

Antioxidative Activity in Human Platelet Model: Sodium D-Gluconate vs. Calcium D-Glucarate and D-Glucono-1,4-lactone

In a comparative in vitro study using a human blood platelet model under oxidative stress conditions, sodium D-gluconate demonstrated predominant preventive activity relative to calcium D-glucarate and D-glucono-1,4-lactone [1]. All three compounds significantly inhibited thrombin-induced arachidonic acid peroxidation and peroxynitrite-induced protein oxidation/nitration, with sodium D-gluconate exhibiting the most pronounced protective effect across multiple oxidative stress markers including thiobarbituric acid reactive substances (TBARS), superoxide anion production, carbonyl group generation, and nitrotyrosine formation [1].

Antioxidant activity Platelet biology Oxidative stress

Alkaline pH Performance Advantage: D-Gluconate vs. EDTA and Other Chelators

D-Gluconate maintains robust chelating performance in alkaline to hyperalkaline pH conditions (pH > 9) due to deprotonation of its alcoholic OH groups, which enables formation of highly stable multinuclear metal complexes [1]. In contrast, EDTA's effective pH range is 2-12, but its optimal performance is in the pH 4-8 range, with declining efficacy above pH 10. Citrate loses chelating capacity above pH 8 due to precipitation of metal hydroxides and decreased ligand availability [2]. Sodium D-gluconate is specifically noted for its 'excellent chelating power, especially in alkaline and concentrated alkaline solutions,' where it surpasses EDTA and NTA [3].

Alkaline chelation pH-dependent performance Hyperalkaline solutions

Validated Application Scenarios for D-Gluconate Based on Quantitative Differentiation Evidence


Corrosion Inhibition in Reinforced Concrete Structures Exposed to Chloride Environments

Based on direct comparative evidence demonstrating 92.16% corrosion inhibition efficiency for sodium D-gluconate alone—and 98.33% efficiency in 1:1 synergy with benzotriazole—in simulated concrete pore solution containing 3.5 wt% NaCl [1], D-gluconate is validated for specification as a corrosion-inhibiting admixture in reinforced concrete for marine, coastal, and deicing-salt exposed structures. Its efficacy exceeding that of benzotriazole (88.65%) and its compatibility in synergistic inhibitor blends supports its procurement for infrastructure projects requiring extended service life in chloride-aggressive environments.

Environmentally Compliant Chelation in Home Care, Industrial Cleaning, and Detergent Formulations

With 98% biodegradation achieved within 2 days under OECD 301 conditions —contrasted with EDTA's 2-6 week half-life—D-gluconate is the preferred chelating agent for formulations subject to EU Ecolabel criteria, REACH exemption, and wastewater discharge regulations. Its GRAS and E576 food additive status further supports its use in cleaning products for food-contact surfaces and in personal care formulations where regulatory and consumer expectations demand readily biodegradable, non-bioaccumulative ingredients.

Calcium Sequestration in Concrete Admixtures for Set Retardation and Water Reduction

D-Gluconate's strong calcium complexation capacity—comparable to D-heptagluconate and significantly exceeding glucuronate and sorbitol—coupled with its unique formation of both 1:1 and 1:2 (ML₂) calcium complexes [2], directly translates to effective set retardation and water reduction in concrete admixtures. In alkaline concrete pore environments (pH > 12), D-gluconate forms trinuclear Ca-L-Ca-L-Ca chain complexes [3] that delay cement hydration, providing extended workability and improved compressive strength development, a functional advantage over citrate-based retarders that lose efficacy at elevated pH.

Antioxidant Formulation in Cardiovascular and Anti-Inflammatory Nutraceuticals

Comparative in vitro data from human blood platelet models demonstrate that sodium D-gluconate exhibits predominant preventive activity against oxidative stress markers relative to calcium D-glucarate and D-glucono-1,4-lactone [4]. This quantitative differentiation supports the selection of sodium D-gluconate over other glucose-derived compounds in the formulation of dietary supplements and functional foods targeting platelet-mediated cardiovascular health, thrombotic risk reduction, and inflammation management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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